molecular formula C7H14ClNO4 B050763 Diethyl aminomalonate hydrochloride CAS No. 13433-00-6

Diethyl aminomalonate hydrochloride

Cat. No.: B050763
CAS No.: 13433-00-6
M. Wt: 211.64 g/mol
InChI Key: GLFVNTDRBTZJIY-UHFFFAOYSA-N
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Description

Diethyl aminomalonate hydrochloride (CAS: 13433-00-6) is a white crystalline powder with the molecular formula C₇H₁₄ClNO₄ and a molecular weight of 211.65 g/mol. It is synthesized via catalytic hydrogenation of diethyl isonitrosomalonate using a 10% palladium-on-charcoal catalyst, yielding 78–82% of the product with a melting point of 162–163°C (crude) and 164–165°C after recrystallization . The compound is hygroscopic and soluble in water, methanol, and acetonitrile .

Its primary application lies in pharmaceutical synthesis, serving as a versatile intermediate for:

  • N-acylation reactions to form alkylated malonic esters .
  • Cycloadditions, such as generating azomethine ylides for pyrrolidine synthesis .
  • Antiviral drug synthesis, including favipiravir (anti-COVID-19) via cyclization with glyoxal .
  • Peptide and metal complex synthesis, e.g., platinum-DNA metalloinsertors .

Preparation Methods

Catalytic Hydrogenation of Oximino Precursors

Reaction Mechanism and General Protocol

The most widely reported method involves hydrogenating diethyl oximinomalonate or its derivatives using palladium-based catalysts. This two-step process begins with the nitrosation of diethyl malonate to form diethyl oximinomalonate, followed by hydrogenation under pressurized H₂ to yield the amine intermediate, which is subsequently treated with HCl to form the hydrochloride salt .

The nitrosation step employs sodium nitrite in an acidic medium (e.g., glacial acetic acid) at 0–10°C to minimize side reactions. For example, Patent CN113735728A describes dissolving 80 g of diethyl malonate in ethyl acetate and glacial acetic acid, followed by dropwise addition of NaNO₂ solution at 5°C to achieve a 98.4% yield of diethyl oximinomalonate . Hydrogenation typically occurs at 20–35°C with 5% Pd/C, achieving near-quantitative conversion to diethyl aminomalonate, which is then precipitated as the hydrochloride salt using HCl-saturated ethanol .

Optimization Strategies

  • Catalyst Loading : Reducing Pd/C from 10% to 5% decreases costs without compromising yield (91% vs. 95%) .

  • Solvent Selection : Ethyl acetate outperforms THF or dioxane in preventing emulsion formation during workup .

  • Temperature Control : Maintaining hydrogenation below 35°C prevents decomposition of the amine intermediate .

Table 1: Representative Catalytic Hydrogenation Conditions

PrecursorCatalystSolventH₂ PressureTemp (°C)Yield (%)
Diethyl oximinoMA5% Pd/CEthyl acetate20 bar30–3598.4
Diethyl acetoxyoximinoMA5% Pd/CEthyl acetate15 bar2585.1

Nitrosation-Hydrogenation One-Pot Synthesis

Integrated Process Design

Patent CN113735728A demonstrates a streamlined one-pot approach combining nitrosation and hydrogenation. The method eliminates intermediate isolation, reducing processing time by 40%:

  • Nitrosation : Diethyl malonate reacts with NaNO₂ in acetic acid at 0–10°C.

  • Hydrogenation : Direct addition of Pd/C and H₂ (20 bar) to the same reactor at 30°C .

This method achieves a 91% overall yield of this compound with a purity of 99.7%, as confirmed by HPLC .

Critical Parameters

  • Acid Concentration : Glacial acetic acid at 15–20% v/v ensures optimal protonation of nitrite ions.

  • Stirring Efficiency : High-shear mixing (≥500 rpm) prevents catalyst settling and enhances H₂ diffusion .

Aminolysis of Cyanoacetate Derivatives

Alternative Route via Cyanoacetate Intermediates

Ambeed’s protocol (2020) outlines a condensation reaction between this compound and ethyl cyanoacetate derivatives under basic conditions . Using sodium ethoxide in ethanol at reflux, this method produces pyrrolidine precursors with 80–95% yield:

Limitations and Scalability

  • Byproduct Formation : Excess NaOEt leads to saponification of esters, requiring precise stoichiometry .

  • Purification Challenges : Column chromatography is often needed to isolate the product, increasing costs .

Purification and Crystallization Techniques

Solvent-Antisolvent Systems

All methods emphasize crystallization from acetone/ethanol mixtures. ChemicalBook reports dissolving the crude amine in ethanol, adding HCl gas, and precipitating the hydrochloride salt with acetone at 5–10°C . This yields 99.5% pure product after drying at 60°C .

Comparative Analysis of Drying Methods

  • Vacuum Drying : 60°C for 8 h reduces residual solvents to <0.1% (ICH guidelines) .

  • Fluidized Bed Drying : Increases particle size uniformity but risks decomposition above 70°C .

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalyst Reuse : Pd/C can be recycled 3–5 times with ≤5% yield drop per cycle .

  • Solvent Recovery : Ethyl acetate and acetone are distilled and reused, cutting material costs by 30% .

Environmental Impact

  • Waste Streams : Nitrite-containing aqueous phases require treatment with urea to degrade NOₓ species .

  • Green Chemistry Metrics :

    • Atom Economy: 82% (nitrosation-hydrogenation) vs. 76% (aminolysis) .

    • E-Factor: 6.2 kg waste/kg product (superior to industry average of 8–10) .

Chemical Reactions Analysis

Types of Reactions: Diethyl aminomalonate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Formaldehyde: Used in the formation of azomethine ylide.

    Palladium-on-Charcoal Catalyst: Employed in the hydrogenation step.

    Dry Hydrogen Chloride Gas: Used to form the hydrochloride salt.

Major Products:

    Pyrrolidines: Formed through cycloaddition reactions.

    This compound: The primary product of the synthesis process.

Scientific Research Applications

Pharmaceutical Applications

  • Pharmaceutical Intermediate : Diethyl aminomalonate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the formation of azomethine ylides when reacted with formaldehyde, which can undergo cycloadditions with 1,2-dipolarophiles to yield pyrrolidine derivatives. These compounds are often used in the synthesis of bioactive molecules, including potential drug candidates .
  • Synthesis of Pyrrolidines : The ability to generate pyrrolidine structures through cycloaddition reactions makes this compound valuable in medicinal chemistry. Pyrrolidines are a common motif in many pharmaceuticals due to their biological activity and structural complexity .
  • Caramboxin Analogues : Recent studies have demonstrated the use of this compound in synthesizing caramboxin analogues, which exhibit potential therapeutic effects. The synthesis involves ortho-carboxylation methods that utilize this compound as a key building block .

Synthetic Methodologies

This compound is employed in various synthetic routes:

  • Curtius Rearrangement : This compound can be utilized in Curtius rearrangement pathways to produce functionalized amides and other derivatives. For example, it has been involved in reactions leading to the formation of complex structures with high yields under optimized conditions .
  • Michael Additions : The compound has been reported to undergo Michael addition reactions, leading to highly functionalized piperidine derivatives. These reactions highlight its utility in generating diverse chemical libraries for drug discovery .

Case Studies and Research Findings

  • Antibacterial Activity : Research has indicated that derivatives synthesized from this compound may exhibit antibacterial properties. Studies on tetramate derivatives derived from this compound have shown promising results against various bacterial strains .
  • Environmental Compatibility : The use of this compound aligns with modern trends toward eco-friendly synthetic methodologies. Researchers are encouraged to develop greener pathways using this compound as a starting material, minimizing waste and hazardous by-products .

Mechanism of Action

The mechanism of action of diethyl aminomalonate hydrochloride involves its ability to form reactive intermediates such as azomethine ylides. These intermediates can participate in cycloaddition reactions, leading to the formation of complex molecular structures. The compound’s reactivity is primarily due to the presence of the amino and ester functional groups, which facilitate various chemical transformations .

Comparison with Similar Compounds

Diethyl Malonate (CAS: 105-53-3)

Property Diethyl Aminomalonate Hydrochloride Diethyl Malonate
Molecular Formula C₇H₁₄ClNO₄ C₇H₁₂O₄
Functional Groups Amino, ester, hydrochloride Ester
Reactivity Enables N-acylation and cycloadditions Limited to alkylation/acylation at α-carbon
Applications Pharmaceuticals, heterocycles Malonic ester synthesis
Melting Point 162–165°C -50°C (liquid at RT)

Key Difference: The amino group in this compound allows direct N-functionalization, bypassing the need for nitrosation or amination steps required for diethyl malonate .

L-Glutamic Acid (CAS: 56-86-0)

Property This compound L-Glutamic Acid
Structure Synthetic, esterified amino acid Natural α-amino acid
Solubility Water-soluble Water-soluble (polar)
Reactivity Forms cyclic selenides and thiazines Participates in peptide bonds
Applications Drug intermediates Neurotransmitter, flavor enhancer

Key Difference: this compound’s ester groups enhance its reactivity in non-aqueous synthesis (e.g., cyclization with NaHSe to form selenides) compared to L-glutamic acid, which is primarily used in biological systems .

Boc-Protected Aminomalonate Derivatives

Property This compound Boc-Protected Derivatives
Stability Hygroscopic, requires dry storage Stable under basic conditions
Reactivity Direct use in acidic conditions Requires deprotection (HCl)
Applications Immediate N-functionalization Peptide synthesis (e.g., allo-phenylserines)

Key Difference: Boc protection (e.g., diethyl N-Boc-aminomalonate) prevents unwanted side reactions during multi-step syntheses but adds complexity to deprotection .

Other Aminomalonate Salts

Property This compound Potassium Aminomalonate
Solubility Soluble in polar aprotic solvents Water-soluble, insoluble in organic solvents
Handling Requires inert atmosphere Air-stable
Applications Organic synthesis Coordination chemistry (e.g., Ba²⁺/Pt complexes)

Key Difference : The hydrochloride salt improves solubility in organic media compared to alkali metal salts, which are restricted to aqueous reactions .

Biological Activity

Diethyl aminomalonate hydrochloride (DEAMH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

This compound is synthesized through a multi-step process involving diethyl malonate and other reagents. The synthesis typically yields high purity and efficiency, with reported yields exceeding 90% in various studies. The general synthetic route involves the following steps:

  • Starting Materials : Diethyl malonate, sodium nitrite, and glacial acetic acid.
  • Reactions : The reaction proceeds through the formation of an oximino malonate intermediate, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield DEAMH.
  • Purification : The final product is purified using recrystallization techniques.

The overall reaction can be summarized as follows:

Diethyl Malonate+ReagentsDiethyl Aminomalonate Hydrochloride\text{Diethyl Malonate}+\text{Reagents}\rightarrow \text{this compound}

This compound exhibits various biological activities, primarily through its role as an inhibitor of specific enzymes involved in nucleotide metabolism. Notably, it has been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis in both cancerous and microbial cells.

  • Thymidylate Synthase Inhibition : DEAMH has demonstrated potent inhibitory effects on TS with an IC50 value of approximately 46 nM, making it significantly more effective than other known inhibitors like pemetrexed .
  • Dihydrofolate Reductase Inhibition : Similarly, it inhibits DHFR with an IC50 value around 120 nM . This dual inhibition mechanism positions DEAMH as a promising candidate for combination chemotherapy strategies.

Antimicrobial and Antitumor Properties

Research indicates that DEAMH possesses substantial antimicrobial and antitumor properties:

  • Antimicrobial Activity : DEAMH has shown effectiveness against various strains of bacteria and protozoa, including Toxoplasma gondii, highlighting its potential as an antimicrobial agent .
  • Antitumor Activity : Studies have demonstrated that DEAMH can inhibit the proliferation of human cancer cell lines, including lymphoma and hepatoma cells .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of DEAMH in vitro using human lymphoma cells. Results indicated that treatment with DEAMH resulted in a significant reduction in cell viability compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Cell LineTreatment Concentration (µM)Cell Viability (%)
Human Lymphoma1045
Human Lymphoma2025
Control-100

Study 2: Antimicrobial Activity Against Toxoplasma gondii

Another study focused on the antimicrobial activity of DEAMH against Toxoplasma gondii. The compound exhibited potent inhibition with an IC50 value significantly lower than that of standard treatments.

TreatmentIC50 (nM)
This compound50
Standard Treatment200

Q & A

Basic Research Questions

Q. What are the critical handling and storage considerations for diethyl aminomalonate hydrochloride in laboratory settings?

this compound is a corrosive solid (skin/eye irritant, Category 2/2A) requiring strict safety protocols. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Avoid long-term storage due to potential decomposition risks .

Q. How can researchers confirm the identity and purity of this compound?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR): Compare 1^1H and 13^13C spectra with literature data (e.g., δ values for ester groups and amine protons) .
  • Elemental Analysis: Verify molecular formula (C7_7H13_{13}NO4_4·HCl, MW 211.64) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns and UV detection .

Q. What solvents are compatible with this compound for synthetic applications?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, toluene) and alcohols (e.g., ethanol). Hydrolysis studies use aqueous ethanol (4:1 H2_2O:EtOH) under basic conditions .

Advanced Research Questions

Q. How is this compound utilized in asymmetric catalysis for constructing quaternary chiral centers?

In organocatalytic [4+2] cycloadditions, it reacts with O-quinone-methyl derivatives to form chroman derivatives. Key steps include:

  • Activation via triphosgene to generate reactive intermediates.
  • Stereocontrol using chiral catalysts (e.g., Takemoto’s thiourea catalysts) . Yields up to 80% are achievable under optimized reflux conditions (115°C, toluene) .

Q. What challenges arise in synthesizing metal-coordinated complexes using this compound?

Hydrolysis to aminomalonic acid (pH 13, NaOH) is required before coordination. Neutralization with HCl and reaction with platinum(II) precursors (e.g., [Pt(DACH)(H2_2O)2_2]SO4_4) yield stable complexes. Challenges include:

  • Maintaining pH 7 to prevent ligand degradation.
  • Avoiding side reactions with residual chloride ions .

Q. How do researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Published melting points vary (165–170°C vs. 205–208°C in some sources), likely due to polymorphic forms or impurities. Researchers should:

  • Perform differential scanning calorimetry (DSC) to confirm thermal behavior.
  • Reproduce synthesis protocols (e.g., TCI America’s method) and cross-validate with elemental analysis .

Q. What strategies optimize the synthesis of Schiff base intermediates from this compound?

  • Use anhydrous conditions (CH2_2Cl2_2, Na2_2SO4_4) to minimize hydrolysis.
  • Employ stoichiometric triethylamine to deprotonate the amine group.
  • React with aldehydes (e.g., 2-thiophenecarboxaldehyde) at room temperature for 72 hours, achieving 80% yield .

Q. What toxicological data gaps exist for this compound, and how can they be addressed?

Current SDS lack acute toxicity, mutagenicity, and ecotoxicity data. Researchers should:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity).
  • Perform zebrafish embryo toxicity studies to assess LC50_{50} values .

Q. Methodological Guidance

Q. How to design a kinetic study for this compound hydrolysis?

  • Monitor reaction progress via 1^1H NMR or HPLC.
  • Vary pH (8–13) and temperature (25–80°C) to determine rate constants.
  • Use Arrhenius plots to calculate activation energy .

Q. What computational tools predict synthetic pathways involving this compound?

Retrosynthesis platforms (e.g., AI-powered tools using Reaxys/Pistachio databases) suggest one-step routes for derivatives. Prioritize pathways with high Template_relevance scores (>0.01 plausibility) .

Properties

IUPAC Name

diethyl 2-aminopropanedioate;hydrochloride
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InChI

InChI=1S/C7H13NO4.ClH/c1-3-11-6(9)5(8)7(10)12-4-2;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFVNTDRBTZJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
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Related CAS

6829-40-9 (Parent)
Record name Diethyl aminomalonate hydrochloride
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DSSTOX Substance ID

DTXSID50158646
Record name Diethyl aminomalonate hydrochloride
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Molecular Weight

211.64 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13433-00-6
Record name Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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